molecular formula C10H24O8S2 B14291931 [4-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid CAS No. 115506-09-7

[4-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid

Cat. No.: B14291931
CAS No.: 115506-09-7
M. Wt: 336.4 g/mol
InChI Key: ISOGFKIURUGNJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid is a compound with the molecular formula C10H24O8S2 and a molecular weight of 336.423 g/mol . This compound is a derivative of cyclohexane, functionalized with hydroxymethyl and methanesulfonic acid groups. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid typically involves the reaction of trans-1,4-cyclohexanedimethanol with methanesulfonyl chloride . The reaction conditions include:

    Solvent: Dichloromethane

    Temperature: Room temperature

    Catalyst: Triethylamine

The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methanesulfonic acid.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Reactants: Trans-1,4-cyclohexanedimethanol and methanesulfonyl chloride

    Temperature: Controlled to optimize yield and purity

Chemical Reactions Analysis

Types of Reactions

[4-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form cyclohexylmethanol derivatives.

    Substitution: The methanesulfonic acid group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

    Oxidation: Cyclohexanecarboxylic acid

    Reduction: Cyclohexylmethanol

    Substitution: Various substituted cyclohexyl derivatives

Scientific Research Applications

[4-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid involves its interaction with molecular targets and pathways within cells. The hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity. The methanesulfonic acid group can act as a strong acid, influencing the compound’s solubility and reactivity in various environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid is unique due to the presence of both hydroxymethyl and methanesulfonic acid groups, which confer distinct chemical properties and reactivity compared to similar compounds. This dual functionality makes it valuable in various chemical and industrial applications.

Properties

CAS No.

115506-09-7

Molecular Formula

C10H24O8S2

Molecular Weight

336.4 g/mol

IUPAC Name

[4-(hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid

InChI

InChI=1S/C8H16O2.2CH4O3S/c9-5-7-1-2-8(6-10)4-3-7;2*1-5(2,3)4/h7-10H,1-6H2;2*1H3,(H,2,3,4)

InChI Key

ISOGFKIURUGNJT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1CC(CCC1CO)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.